molecular formula C11H13ClO4 B13955834 5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester

Katalognummer: B13955834
Molekulargewicht: 244.67 g/mol
InChI-Schlüssel: VRXNFXWJYIXSNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester is an organic compound with the molecular formula C11H13ClO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxy groups, and the carboxylic acid group is esterified with ethanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester typically involves the esterification of 5-Chloro-2,4-dimethoxy-benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and methoxy groups, along with the ester functionality, makes it a versatile compound in organic synthesis and pharmaceutical research .

Eigenschaften

Molekularformel

C11H13ClO4

Molekulargewicht

244.67 g/mol

IUPAC-Name

ethyl 5-chloro-2,4-dimethoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3

InChI-Schlüssel

VRXNFXWJYIXSNC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1OC)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.